6,8-Difluoro-4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-2-one 6,8-Difluoro-4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16189276
InChI: InChI=1S/C16H16F2O8/c1-5-2-9(20)25-14-6(5)3-7(17)15(10(14)18)26-16-13(23)12(22)11(21)8(4-19)24-16/h2-3,8,11-13,16,19,21-23H,4H2,1H3
SMILES:
Molecular Formula: C16H16F2O8
Molecular Weight: 374.29 g/mol

6,8-Difluoro-4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-2-one

CAS No.:

Cat. No.: VC16189276

Molecular Formula: C16H16F2O8

Molecular Weight: 374.29 g/mol

* For research use only. Not for human or veterinary use.

6,8-Difluoro-4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-2-one -

Specification

Molecular Formula C16H16F2O8
Molecular Weight 374.29 g/mol
IUPAC Name 6,8-difluoro-4-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Standard InChI InChI=1S/C16H16F2O8/c1-5-2-9(20)25-14-6(5)3-7(17)15(10(14)18)26-16-13(23)12(22)11(21)8(4-19)24-16/h2-3,8,11-13,16,19,21-23H,4H2,1H3
Standard InChI Key JZLOUZMEHMDFKY-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)OC2=C(C(=C(C=C12)F)OC3C(C(C(C(O3)CO)O)O)O)F

Introduction

The compound 6,8-Difluoro-4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-2-one is a synthetic molecule with a complex structure, featuring a chromen-2-one backbone linked to a tetrahydropyran ring. This compound is closely related to 6,8-Difluoro-4-methylumbelliferyl β-D-glucopyranoside, which shares similar structural elements but is specifically linked to a glucopyranoside moiety .

Synthesis and Applications

The synthesis of this compound typically involves the coupling of a chromen-2-one derivative with a tetrahydropyran ring. The specific synthesis details are not widely documented in the available literature, but similar compounds are often synthesized using glycosylation reactions or other carbohydrate chemistry techniques.

This compound and its analogs are often used in biochemical assays, particularly those involving glycosidases or other enzymes that interact with carbohydrate moieties. They can serve as substrates or inhibitors in these assays, helping researchers understand enzyme mechanisms and develop new diagnostic tools.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator